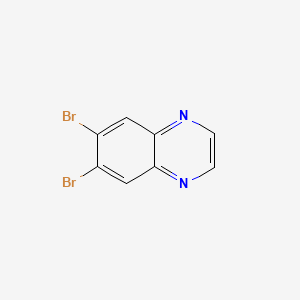
6,7-Dibromoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2. It is a derivative of quinoxaline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazine ring. The presence of bromine atoms at the 6 and 7 positions of the quinoxaline ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 6,7-dihydroquinoxaline derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-6,7-dione.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Major Products Formed:
Substitution Reactions: Various substituted quinoxalines depending on the nucleophile used.
Reduction Reactions: 6,7-Dihydroquinoxaline derivatives.
Oxidation Reactions: Quinoxaline-6,7-dione.
Aplicaciones Científicas De Investigación
6,7-Dibromoquinoxaline has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized quinoxalines.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and sensors for detecting metal ions and pH changes.
Medicine: Research has explored its potential as an anticancer agent and its role in the development of pharmaceuticals targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, including optoelectronic devices and polymers with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromoquinoxaline varies depending on its application. In biological systems, it often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways and targets can vary, but the presence of bromine atoms enhances its reactivity and binding affinity .
Comparación Con Compuestos Similares
6,7-Dibromoquinoxaline can be compared with other brominated quinoxalines and related heterocyclic compounds:
6,7-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
6,7-Diaminoquinoxaline: Contains amino groups instead of bromine, used in the synthesis of polyaza- and polyoxadiazamacrocycles.
2,3-Dibromoquinoxaline: Bromine atoms at different positions, resulting in distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H4Br2N2 |
|---|---|
Peso molecular |
287.94 g/mol |
Nombre IUPAC |
6,7-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H |
Clave InChI |
UYFYNKCGCHMTQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C(C(=CC2=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Propan-2-yl)-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13070530.png)
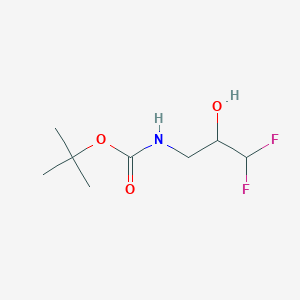
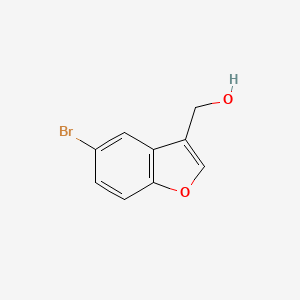
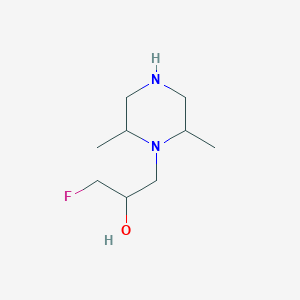
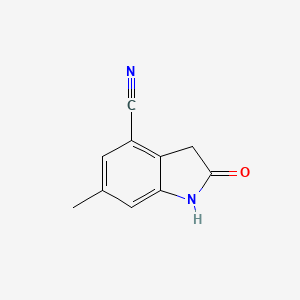
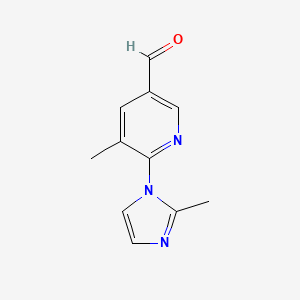


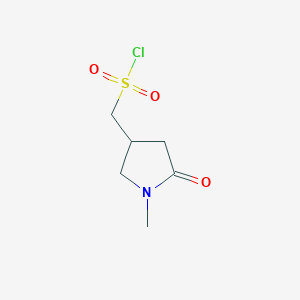
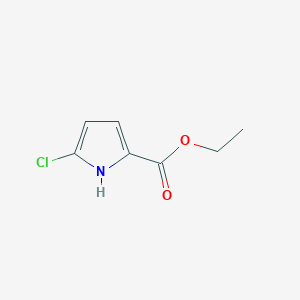
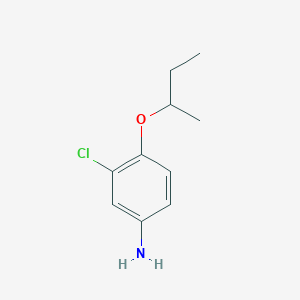
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
